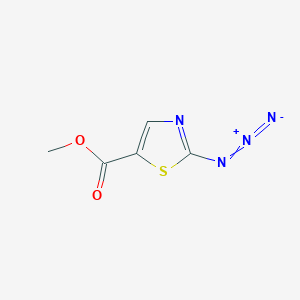
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-ethyl-6-methylphenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives is well-documented in the literature. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions has been described, which involves exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives have been reported, which include the use of peracetic acid and other oxidants to generate multiple products . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Spectroscopic methods and X-ray crystallography have been employed to characterize the molecular structures of oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamides . Such techniques are essential for confirming the structure of novel compounds, including the one under analysis, and for understanding the relationship between structure and function.
Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives can lead to a variety of products, as seen in the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which results in four different products depending on the oxidant and reaction conditions . This indicates that the compound "N-(2-ethyl-6-methylphenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide" may also undergo diverse chemical reactions, which could be explored to understand its reactivity and potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, novel acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic techniques, which provide insights into their cytotoxicity against different human leukemic cell lines . These properties are critical for the development of compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research on novel derivatives, including those with 1,3,4-oxadiazole motifs, has demonstrated significant anticancer activity. For instance, Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and evaluated their cytotoxicity on various human leukemic cell lines. Compounds showed high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential for anticancer drug development Vinayak et al., 2014.
Synthesis and Characterization of Derivatives
Studies also focus on the synthesis and characterization of chemical derivatives containing the 1,3,4-oxadiazole ring. Rady and Barsy (2006) developed a method for synthesizing various heterocyclic derivatives, including pyridine and 1,3,4-oxadiazole derivatives. Their work provides insight into the chemical structures and potential applications of these compounds Rady & Barsy, 2006.
Biological Assessment
Karpina et al. (2019) explored the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle and assessed their biological properties. This study not only elucidates the synthetic approach but also assesses the pharmacological activities of the compounds, broadening the scope of their potential applications Karpina et al., 2019.
Antioxidant Activity
The antioxidant activity of compounds related to the specified chemical structure has been evaluated, showing that these derivatives can exhibit significant antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activity, highlighting the potential of these compounds in oxidative stress-related therapeutic applications Chkirate et al., 2019.
Antimicrobial Activities
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a subject of research, indicating their potential use in combating microbial infections. Bayrak et al. (2009) synthesized novel 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents Bayrak et al., 2009.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-12-7-9-16(2)22(17)25-20(29)15-28-19(13-8-14-21(28)30)24-26-23(27-31-24)18-10-5-4-6-11-18/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDODOQHHSUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC=C2C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)


![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)
